molecular formula C12H18N4O3 B2497170 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide CAS No. 1790199-51-7

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide

Cat. No.: B2497170
CAS No.: 1790199-51-7
M. Wt: 266.301
InChI Key: XFEIRXXXDSRHEJ-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.301. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds with structural similarities to 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide have been synthesized and evaluated for their medicinal properties. For instance, derivatives of benzodifuran and thiazolopyrimidines, which share some structural features with the compound , have been investigated for their anti-inflammatory and analgesic activities. These compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activities

Research into oxazolidinone analogs, such as U-100592 and U-100766, reveals the antibacterial potential of compounds structurally related to this compound. These analogs have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, indicating the utility of related compounds in developing new antibacterial agents (Zurenko et al., 1996).

Corrosion Inhibition

Research on Mannich bases, such as N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA), has shown that these compounds can act as effective corrosion inhibitors for mild steel in sulfuric acid solution. This highlights the potential application of related compounds in industrial settings to protect metals against corrosion (Nasser & Sathiq, 2017).

Osteoarthritis Research

In the context of osteoarthritis, certain chemical compounds with morpholino groups have been identified as potential drug candidates that target matrix metalloproteinases (MMPs) involved in osteoarthritis progression. These findings suggest the relevance of structurally similar compounds in developing treatments for joint diseases (Inagaki et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins .

Mode of Action

The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the enzymes’ activity, leading to a decrease in the production of nitric oxide and prostaglandins . As a result, the inflammatory response is reduced .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

For instance, treating LPS-induced RAW 264.7 cells with 12.5 μM concentrations of the compound significantly reduced the most noticeable elevations of iNOS and COX-2 protein levels .

Result of Action

The molecular and cellular effects of the compound’s action are primarily anti-inflammatory. It significantly reduces the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of nitric oxide and prostaglandins, leading to an overall reduction in inflammation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory activity was assessed in macrophage cells stimulated by lipopolysaccharide (LPS), a component of the cell walls of gram-negative bacteria . This suggests that the compound’s efficacy may be influenced by the presence of bacterial components or other inflammatory stimuli.

Properties

IUPAC Name

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-18-9-12(17)14-8-10-13-3-2-11(15-10)16-4-6-19-7-5-16/h2-3H,4-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEIRXXXDSRHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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